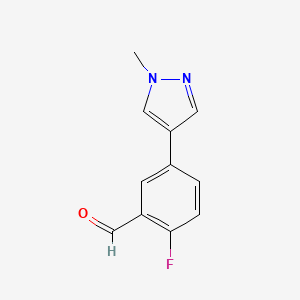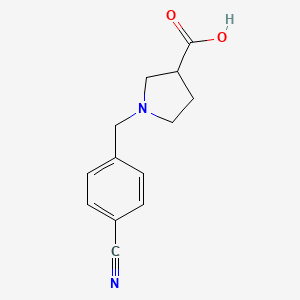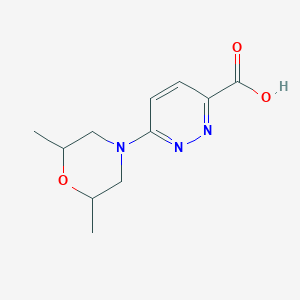
2-fluoro-5-(1-metil-1H-pirazol-4-il)benzaldehído
Descripción general
Descripción
2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Suzuki coupling reactions of either (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester or its pyrazolyl-C3-methylated counterpart with a 5-substituted-2,4-dichloropyrimidine in the presence of PdCl2 (dppf)·DCM and K2CO3 in 1,4-dioxane/ethanol/water afforded 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines .Molecular Structure Analysis
The molecular structure of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can be analyzed using techniques such as IR spectroscopy .Aplicaciones Científicas De Investigación
Investigación Antiviral
Este compuesto tiene aplicaciones potenciales en la investigación antiviral debido a la actividad biológica de los derivados del indol, que son estructuralmente similares. Se ha encontrado que los derivados del indol exhiben actividad inhibitoria contra la influenza A y otros virus . Por extensión, 2-fluoro-5-(1-metil-1H-pirazol-4-il)benzaldehído podría sintetizarse en derivados que podrían servir como potentes agentes antivirales.
Aplicaciones Antiinflamatorias
El andamiaje del indol, que está relacionado con la parte de pirazol del compuesto en cuestión, es conocido por sus propiedades antiinflamatorias . Esto sugiere que This compound podría utilizarse en la síntesis de nuevos fármacos antiinflamatorios.
Oncología y Agentes Anticancerígenos
Los derivados del indol son importantes en el desarrollo de fármacos anticancerígenos. El núcleo de pirazol, similar al que está presente en nuestro compuesto, ha mostrado una mejor inhibición del crecimiento en células cancerosas . Esto indica que This compound podría ser un precursor valioso en la síntesis de nuevos agentes anticancerígenos.
Síntesis de Materiales Magnéticos
El compuesto tiene un uso potencial en la síntesis de materiales magnéticos. Un compuesto relacionado, 5-fluoro-1-metil-pirazol-4-il-sustituido radical nitronilo nitróxido, y sus complejos metálicos se han estudiado por sus propiedades magnéticas . Esto sugiere que This compound podría utilizarse para desarrollar nuevos materiales magnéticos con aplicaciones potenciales en electrónica y almacenamiento de datos.
Agentes Antimicrobianos y Antibacterianos
Los derivados del pirazol son conocidos por sus propiedades antibacterianas . Como tal, This compound podría ser fundamental para crear nuevos agentes antimicrobianos y antibacterianos, contribuyendo a la lucha contra las cepas bacterianas resistentes.
Actividad Antiparasitaria
Los compuestos con el andamiaje de pirazol han mostrado actividad contra las infecciones parasitarias. Por ejemplo, los derivados se han evaluado por sus efectos antileishmaniales y antimaláricos . Esto abre posibilidades para que This compound se utilice en el desarrollo de nuevos medicamentos antiparasitarios.
Productos Químicos Agrícolas
El núcleo de pirazol también se asocia con propiedades herbicidas . Por lo tanto, This compound podría explorarse para su uso en el desarrollo de nuevos herbicidas, contribuyendo a la productividad agrícola.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors, such as the colony stimulating factor-1 receptor (csf-1r) in tumor-associated macrophages and microglia .
Mode of Action
It’s known that similar compounds can inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, such as glucose metabolism via the inhibition of glut1 .
Pharmacokinetics
The compound’s lipophilicity, which can influence its pharmacokinetics, has been mentioned .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
The safety and hazards of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can be determined by studying its biological activities and effects. For instance, pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
The future directions in the study of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde and similar compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases . Therefore, the development of novel drugs using pyrazole as a scaffold is a promising area of research .
Análisis Bioquímico
Biochemical Properties
2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the NAD+ salvage pathway . The interaction with NAMPT suggests that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde may influence cellular metabolism and energy production. Additionally, the compound’s structure allows it to form complexes with metal ions, further enhancing its biochemical reactivity .
Cellular Effects
The effects of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, particularly those involving metabolic regulation. For instance, its interaction with NAMPT can lead to alterations in NAD+ levels, which in turn affect gene expression and cellular metabolism . Furthermore, studies have shown that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can impact cell proliferation and apoptosis, indicating its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exerts its effects through several mechanisms. One key mechanism involves the inhibition of NAMPT, which leads to a decrease in NAD+ synthesis . This reduction in NAD+ levels can result in the activation of stress response pathways and changes in gene expression. Additionally, the compound’s ability to form complexes with metal ions suggests that it may also influence metalloprotein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde remains stable under controlled conditions, but its degradation products can have distinct biological activities . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in potential therapeutic applications of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde.
Metabolic Pathways
2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . The compound’s influence on NAD+ levels can affect various metabolic processes, including glycolysis, oxidative phosphorylation, and fatty acid metabolism. Additionally, its interaction with metal ions suggests potential involvement in metalloprotein-related pathways .
Transport and Distribution
The transport and distribution of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins may also play a role in its distribution, affecting its localization and biological activity.
Subcellular Localization
The subcellular localization of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biochemical and cellular effects.
Propiedades
IUPAC Name |
2-fluoro-5-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-11(12)9(4-8)7-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFJZYULWNFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465589.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1465593.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B1465594.png)
![{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B1465595.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1465599.png)


![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B1465605.png)
![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1465606.png)